molecular formula C20H19NO5 B13196902 (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13196902
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-ZJFPTPTDSA-N
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Description

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a hydroxypyrrolidine carboxylic acid. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of pyrrolidine-2-carboxylic acid using the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: The Fmoc group can be removed using piperidine in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.

Scientific Research Applications

(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a building block in the study of protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. It is removed under mild basic conditions, allowing the amino acid to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-amino-3-phenylpropanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.

    (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-amino-4-methylpentanoic acid: Similar in structure but with a different side chain.

Uniqueness

The uniqueness of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific structure, which includes a hydroxyl group on the pyrrolidine ring. This makes it particularly useful in the synthesis of peptides with hydroxyl-containing side chains, providing additional functionality and reactivity.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12?,18-/m0/s1

InChI Key

GOUUPUICWUFXPM-ZJFPTPTDSA-N

Isomeric SMILES

C1[C@H](N(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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